molecular formula C18H12O B079246 2-Phenylindeno[2,1-b]pyran CAS No. 10435-67-3

2-Phenylindeno[2,1-b]pyran

Cat. No. B079246
CAS RN: 10435-67-3
M. Wt: 244.3 g/mol
InChI Key: UTGHTKDYFKLHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylindeno[2,1-b]pyran, also known as PIP, is a heterocyclic compound that belongs to the family of indenopyrans. It has gained attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Scientific Research Applications

2-Phenylindeno[2,1-b]pyran has shown potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-Phenylindeno[2,1-b]pyran has been reported to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. In materials science, 2-Phenylindeno[2,1-b]pyran has been used as a building block for the synthesis of organic semiconductors, which have potential applications in organic electronics. In organic electronics, 2-Phenylindeno[2,1-b]pyran has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism Of Action

The mechanism of action of 2-Phenylindeno[2,1-b]pyran is not well understood. However, studies have shown that 2-Phenylindeno[2,1-b]pyran can interact with various targets in cells, including DNA, RNA, and proteins. It has been suggested that 2-Phenylindeno[2,1-b]pyran may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.

Biochemical And Physiological Effects

2-Phenylindeno[2,1-b]pyran has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-Phenylindeno[2,1-b]pyran can inhibit the growth of cancer cells, reduce inflammation, and suppress viral replication. In vivo studies have shown that 2-Phenylindeno[2,1-b]pyran can reduce tumor growth and improve survival in animal models of cancer.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Phenylindeno[2,1-b]pyran in lab experiments include its high purity, good yields, and potential applications in various fields. However, the limitations of using 2-Phenylindeno[2,1-b]pyran in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 2-Phenylindeno[2,1-b]pyran. One direction is to further investigate the mechanism of action of 2-Phenylindeno[2,1-b]pyran and its interaction with various targets in cells. Another direction is to explore the potential applications of 2-Phenylindeno[2,1-b]pyran in other fields, such as agriculture and environmental science. Additionally, more studies are needed to evaluate the safety and toxicity of 2-Phenylindeno[2,1-b]pyran in vivo and in human clinical trials.

Synthesis Methods

The synthesis of 2-Phenylindeno[2,1-b]pyran can be achieved through several methods, including the Pd-catalyzed reaction of 2-iodobenzaldehyde and 2-alkynylphenols, the Pd-catalyzed reaction of 2-iodobenzaldehyde and 2-alkynylphenols, or the Cu-catalyzed reaction of 2-iodobenzaldehyde and 2-alkynylphenols. These methods have been reported to yield high purity and good yields of 2-Phenylindeno[2,1-b]pyran.

properties

CAS RN

10435-67-3

Product Name

2-Phenylindeno[2,1-b]pyran

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

2-phenylindeno[2,1-b]pyran

InChI

InChI=1S/C18H12O/c1-2-6-13(7-3-1)17-11-10-16-15-9-5-4-8-14(15)12-18(16)19-17/h1-12H

InChI Key

UTGHTKDYFKLHGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C=C3O2

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C=C3O2

Other CAS RN

10435-67-3

synonyms

Indeno[2,1-b]oxine, 2-phenyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.